molecular formula C10H8F5NO2S B1439118 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate CAS No. 1087798-28-4

2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate

Cat. No. B1439118
M. Wt: 301.23 g/mol
InChI Key: QVBWTLPJKCENNA-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate” is a chemical compound with the CAS Number: 1087798-28-4 . It has a molecular weight of 301.24 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-[(difluoromethyl)sulfanyl]phenylcarbamate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F5NO2S/c11-8(12)19-7-4-2-1-3-6(7)16-9(17)18-5-10(13,14)15/h1-4,8H,5H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure using text.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.23 . It is a powder that is stored at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Fluorinated Moieties in NMR Studies

Fluorinated compounds, including those similar to 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate, play a significant role in enhancing the resolution of protein conformations in NMR studies. Their sensitivity to changes in the local environment allows for detailed analysis of protein structures and interactions (Ye et al., 2015).

Synthesis of Fluorinated Proline Derivatives

The synthesis approaches for prolines bearing fluorinated one-carbon units highlight the importance of fluorinated compounds in medicinal chemistry. By utilizing reactions that lead to the formation of 4-(difluoromethyl)pyrrolidines, researchers can access novel proline derivatives with potential therapeutic applications (Nadano et al., 2006).

Trifluoromethylated Cyclopropanes Synthesis

The generation of trifluoromethylcarbene from precursors like (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate and its application in cyclopropanation reactions underline the synthetic utility of fluorinated compounds in creating trifluoromethylated cyclopropanes, which are valuable in drug development and agrochemical industries (Duan et al., 2016).

Antimicrobial Activity of Sulfonamide Hybrids

Research into sulfonamide hybrids, including those with carbamate scaffolds, reveals the antimicrobial potential of fluorinated compounds. These studies not only offer insights into novel antibacterial agents but also demonstrate the compounds' effectiveness against various bacterial strains, underscoring the broader implications for public health (Hussein, 2018).

Fluorine-Containing Polyimides

The development of fluorine-containing polyimides for high-performance materials showcases the impact of fluorinated compounds on the materials science field. These polymers exhibit remarkable thermal stability and mechanical properties, making them suitable for advanced applications in electronics and aerospace (Yin et al., 2005).

Safety And Hazards

The safety information for this compound is not fully detailed in the available resources . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(difluoromethylsulfanyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2S/c11-8(12)19-7-4-2-1-3-6(7)16-9(17)18-5-10(13,14)15/h1-4,8H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBWTLPJKCENNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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